DuP 734

Catalog No.
S607104
CAS No.
135135-87-4
M.F
C17H23BrFNO
M. Wt
356.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DuP 734

CAS Number

135135-87-4

Product Name

DuP 734

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide

Molecular Formula

C17H23BrFNO

Molecular Weight

356.3 g/mol

InChI

InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H

InChI Key

QLZIAKMYJFJBKA-UHFFFAOYSA-N

SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br

Synonyms

1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)piperidine, DuP 734, DuP-734

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br

Description

The exact mass of the compound Ethanone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-1-(4-fluorophenyl)-, hydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DuP 734, scientifically known as 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine hydrobromide, is a compound with notable pharmacological properties. It exhibits high affinity for sigma receptors, specifically the sigma-1 receptor (Ki = 10 nM) and the serotonin 5-HT2 receptor (Ki = 15 nM), while showing low affinity for dopamine receptors . This unique receptor profile suggests potential applications in treating psychiatric disorders.

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives, which may alter its biological activity.
  • Reduction: Reduction reactions can also occur, leading to the formation of different derivatives that might exhibit varied pharmacological effects.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

DuP 734 has been studied for its antipsychotic potential due to its action as a sigma-1 receptor antagonist and a serotonin 5-HT2 receptor antagonist. In preclinical studies, it demonstrated behavioral effects consistent with antipsychotic activity, suggesting that it may modulate neurotransmitter systems involved in mood and cognition . Its low affinity for dopamine receptors indicates a different mechanism of action compared to traditional antipsychotics, potentially leading to fewer side effects.

  • Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of substituents: The cyclopropylmethyl and fluorophenyl groups are introduced through substitution reactions.
  • Final modifications: The compound is purified and converted into its hydrobromide salt form for enhanced solubility and stability .

DuP 734 is primarily explored for its potential use in treating psychiatric disorders such as schizophrenia and depression due to its unique receptor profile. Its ability to modulate serotonin and sigma receptors may offer new therapeutic avenues that differ from conventional treatments . Additionally, it may serve as a research tool for studying the roles of these receptors in various biological processes.

Studies have indicated that DuP 734 interacts selectively with sigma-1 and serotonin receptors. These interactions are essential for understanding its pharmacodynamics and potential side effects. Research on its binding affinity and functional assays has shown that it can effectively inhibit receptor activity, which may translate into therapeutic effects in vivo .

Several compounds share structural or functional similarities with DuP 734. Here’s a comparison highlighting its uniqueness:

Compound NameReceptor AffinityNotable Features
ClozapineDopamine D4 antagonistEffective against treatment-resistant schizophrenia
RisperidoneDopamine D2 antagonistCommonly used atypical antipsychotic
SertindoleSerotonin 5-HT2 antagonistUnique dual action on serotonin and dopamine receptors
LurasidoneSerotonin-Dopamine antagonistBroad spectrum of activity with lower side effects

DuP 734 stands out due to its low affinity for dopamine receptors while still effectively antagonizing sigma-1 and serotonin receptors, suggesting a potentially novel mechanism of action in the treatment of psychiatric disorders .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

355.09471 g/mol

Monoisotopic Mass

355.09471 g/mol

Heavy Atom Count

21

UNII

C37356QT0J

MeSH Pharmacological Classification

Antipsychotic Agents

Other CAS

135135-87-4

Wikipedia

Dup-734

Dates

Modify: 2023-07-17

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